
五氟苄基对甲苯磺酸酯
描述
Pentafluorobenzyl p-Toluenesulfonate is a chemical compound with the molecular formula C14H9F5O3S. It is commonly used as a derivatizing reagent in gas chromatography for the determination of inorganic anions . This compound is known for its ability to enhance the volatility of analytes and introduce a detector-oriented tag into molecules, making it highly valuable in analytical chemistry .
科学研究应用
Pentafluorobenzyl p-Toluenesulfonate has a wide range of applications in scientific research:
Analytical Chemistry: It is extensively used as a derivatizing reagent in gas chromatography for the determination of various analytes, including mercaptans and cyanides
Forensic Toxicology: The compound is employed in the determination of cyanide in body fluids using gas chromatography-mass spectrometry (GC-MS).
Environmental Analysis: It is used to detect trace amounts of environmental pollutants, such as mercaptans, by enhancing their volatility and detectability.
Pharmaceutical Research: Pentafluorobenzyl p-Toluenesulfonate is utilized in the synthesis of various pharmaceutical intermediates and active compounds.
作用机制
Target of Action
Pentafluorobenzyl p-Toluenesulfonate, also known as (2,3,4,5,6-pentafluorophenyl)methyl 4-methylbenzenesulfonate, is primarily used as a derivatizing reagent in gas chromatography . It targets aliphatic and aromatic mercaptans, converting them into their pentafluorobenzyl derivatives .
Mode of Action
The interaction of Pentafluorobenzyl p-Toluenesulfonate with its targets involves a process known as extractive alkylation . In this process, the compound reacts with mercaptans to form pentafluorobenzyl derivatives . These derivatives are subsequently determined by gas chromatography with flame ionization detection .
Biochemical Pathways
The biochemical pathways affected by Pentafluorobenzyl p-Toluenesulfonate are primarily related to the conversion of mercaptans into their pentafluorobenzyl derivatives . This conversion process can influence the downstream detection and analysis of these compounds in gas chromatography.
Result of Action
The molecular and cellular effects of Pentafluorobenzyl p-Toluenesulfonate’s action are manifested in the formation of pentafluorobenzyl derivatives of mercaptans . These derivatives can be more easily detected and analyzed in gas chromatography, enhancing the sensitivity and selectivity of the analysis .
Action Environment
The action, efficacy, and stability of Pentafluorobenzyl p-Toluenesulfonate can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas and in a cool, dark place to prevent decomposition . Furthermore, it is soluble in methanol , which can be an important factor in its use and handling in laboratory settings.
生化分析
Biochemical Properties
Pentafluorobenzyl p-Toluenesulfonate plays a crucial role in biochemical reactions, primarily as a derivatizing agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the detection and analysis of specific compounds. For instance, it is used in the derivatization of mercaptans, converting them into their pentafluorobenzyl derivatives, which can then be analyzed using gas chromatography with flame ionization detection . This interaction enhances the sensitivity and selectivity of the detection process, making it a valuable tool in biochemical analysis.
Cellular Effects
Pentafluorobenzyl p-Toluenesulfonate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in forensic toxicology, Pentafluorobenzyl p-Toluenesulfonate is used to determine cyanide levels in blood, which can impact cellular respiration and energy production . The compound’s ability to interact with cellular components and alter their function underscores its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of Pentafluorobenzyl p-Toluenesulfonate involves its interaction with biomolecules through derivatization reactions. It binds to specific functional groups in target molecules, forming stable derivatives that can be easily detected and analyzed. This process often involves enzyme inhibition or activation, leading to changes in gene expression and cellular function . The precise binding interactions and the resulting biochemical changes are critical to understanding the compound’s role in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentafluorobenzyl p-Toluenesulfonate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Pentafluorobenzyl p-Toluenesulfonate is sensitive to moisture and should be stored under inert gas to maintain its stability . Long-term exposure to the compound in in vitro or in vivo studies may lead to gradual changes in cellular processes, highlighting the need for careful monitoring and control.
Dosage Effects in Animal Models
The effects of Pentafluorobenzyl p-Toluenesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of Pentafluorobenzyl p-Toluenesulfonate may cause enzyme inhibition, leading to disruptions in metabolic pathways and cellular processes . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and clinical applications.
Metabolic Pathways
Pentafluorobenzyl p-Toluenesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in derivatization reactions allows it to participate in the detection and analysis of specific metabolites, providing insights into metabolic processes
Transport and Distribution
The transport and distribution of Pentafluorobenzyl p-Toluenesulfonate within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins to facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and activity, influencing its overall impact on cellular processes. Understanding the transport and distribution mechanisms is essential for optimizing the use of Pentafluorobenzyl p-Toluenesulfonate in biochemical analysis.
Subcellular Localization
Pentafluorobenzyl p-Toluenesulfonate’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of Pentafluorobenzyl p-Toluenesulfonate is crucial for elucidating its mechanism of action and optimizing its use in research applications.
准备方法
Synthetic Routes and Reaction Conditions
Pentafluorobenzyl p-Toluenesulfonate can be synthesized through the reaction of pentafluorobenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and results in the formation of the desired ester.
Industrial Production Methods
While specific industrial production methods for Pentafluorobenzyl p-Toluenesulfonate are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of the reaction conditions to accommodate larger quantities .
化学反应分析
Types of Reactions
Pentafluorobenzyl p-Toluenesulfonate primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorobenzyl group . It can react with various nucleophiles to form corresponding derivatives.
Common Reagents and Conditions
Common reagents used in reactions with Pentafluorobenzyl p-Toluenesulfonate include nucleophiles such as thiols, amines, and alcohols. The reactions typically occur under mild conditions, often in the presence of a phase transfer catalyst like tetra-n-amylammonium chloride .
Major Products Formed
The major products formed from reactions with Pentafluorobenzyl p-Toluenesulfonate are pentafluorobenzyl derivatives of the nucleophiles used. For example, the reaction with n-butyl mercaptan forms n-butyl pentafluorobenzyl thioether .
相似化合物的比较
Similar Compounds
Pentafluorobenzyl Bromide: Another derivatizing reagent used in gas chromatography, similar in function to Pentafluorobenzyl p-Toluenesulfonate.
p-Toluenesulfonic Acid: A related compound used in various chemical reactions, but without the pentafluorobenzyl group.
Pentafluorobenzyl Chloride: Similar to Pentafluorobenzyl p-Toluenesulfonate, used for derivatization in analytical chemistry.
Uniqueness
Pentafluorobenzyl p-Toluenesulfonate is unique due to its combination of the pentafluorobenzyl group and the p-toluenesulfonate ester, which provides both enhanced volatility and electron capture properties. This makes it particularly effective for gas chromatographic applications .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O3S/c1-7-2-4-8(5-3-7)23(20,21)22-6-9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNSDBYJUGNUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379746 | |
| Record name | (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32974-36-0 | |
| Record name | (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32974-36-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pentafluorobenzyl p-toluenesulfonate facilitate the detection of cyanide in biological samples?
A1: Cyanide, in its anionic form, is difficult to analyze directly using gas chromatography due to its polarity and thermal instability. Pentafluorobenzyl p-toluenesulfonate acts as a derivatizing agent, reacting with cyanide to form a more volatile and thermally stable derivative suitable for gas chromatographic analysis. [, ] This derivative, pentafluorobenzyl cyanide, can then be separated and detected with higher sensitivity and selectivity.
Q2: What are the advantages of using gas chromatography-tandem mass spectrometry (GC-MS/MS) over other techniques for cyanide detection after derivatization with pentafluorobenzyl p-toluenesulfonate?
A2: GC-MS/MS offers several advantages for cyanide detection after derivatization: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)


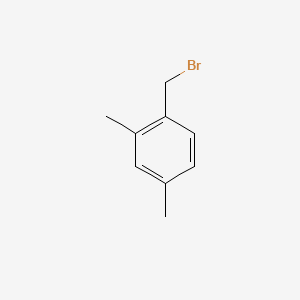
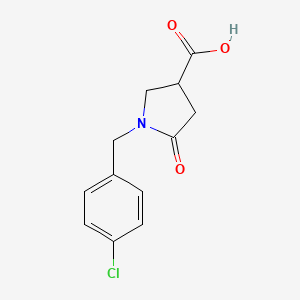
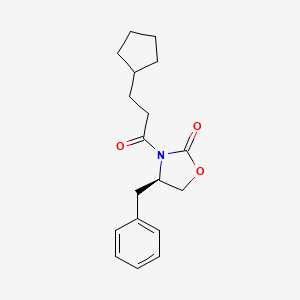
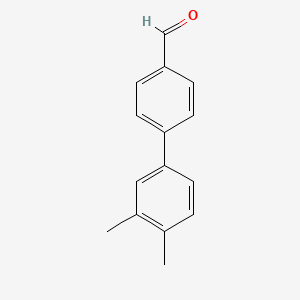
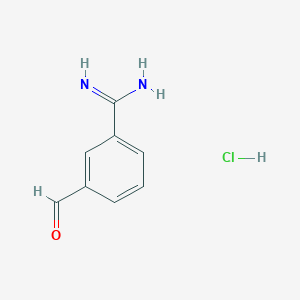
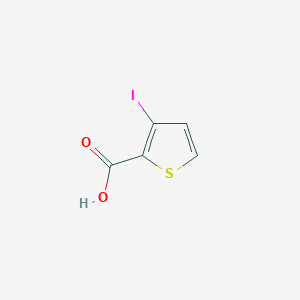
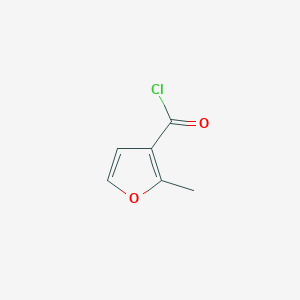
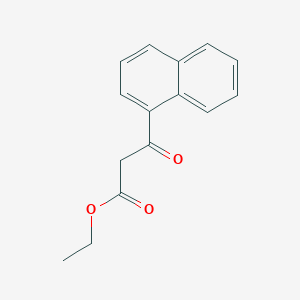
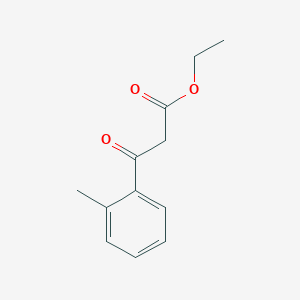
![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)
